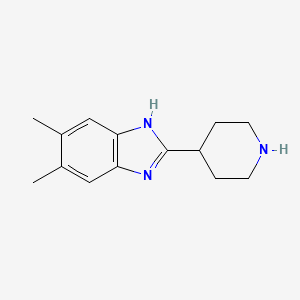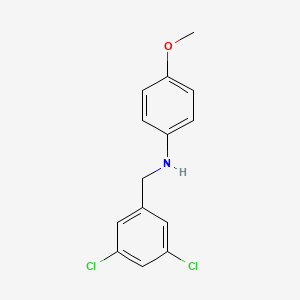
N-(3,5-Dichlorobenzyl)-4-methoxyaniline
概要
説明
The compound “N-(3,5-Dichlorobenzyl)-4-methoxyaniline” is likely an organic compound consisting of an aniline (a primary aromatic amine) where the amino group is substituted at the para-position by a methoxy group and at the ortho- and meta-positions by a 3,5-dichlorobenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 3,5-dichlorobenzyl chloride with 4-methoxyaniline in an appropriate solvent . The reaction conditions would need to be optimized for the best yield.Molecular Structure Analysis
The molecular structure of this compound would be determined using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . X-ray crystallography could be used if crystals of the compound can be grown .科学的研究の応用
Luminescence Properties : N-(3,5-Dichlorobenzyl)-4-methoxyaniline and its variants exhibit interesting luminescence properties in the solid state. These compounds can display fluorescent or non-fluorescent characteristics, with the fluorescence spectra typically showing a band around 600 nm when excited at 480 nm. The molecular structures of these compounds are often planar, influencing their luminescence behavior (Tsuchimoto et al., 2016).
Synthesis and Crystal Growth : The synthesis of this compound derivatives involves condensation reaction processes. These compounds can be crystallized in different crystal systems and their structural properties, including hydrogen atom placement and presence of functional groups, can be confirmed through various spectral analyses (Subashini et al., 2021).
Chemical Reactions and Properties : this compound and its analogs participate in various chemical reactions. For instance, the reaction of 4-methoxyaniline with 4-chlorobenzaldehyde in ethanol results in compounds with a nearly planar structure and distinct dihedral angles between benzene rings (Xiao-Yan Ren et al., 2008).
Soil Metabolism Studies : The metabolism of similar compounds in soil, such as 3-Chloro-4-methoxyaniline, results in a range of products, potentially through free radical mechanisms. These studies are important for understanding the environmental impact and degradation pathways of these compounds (Briggs & Ogilvie, 1971).
Corrosion Inhibition : Derivatives of this compound, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been studied for their corrosion inhibition properties on metals in acidic environments. These compounds can significantly inhibit acidic corrosion and are explored for their potential in industrial applications (Bentiss et al., 2009).
Polymerization and Electrochemical Behavior : The polymerization of related compounds, like o-methoxyaniline, has been studied, revealing insights into reaction rates, molecular weight, and electrical conductivity of the resulting polymers. These polymers are investigated for their potential applications in materials science (Gupta & Umare, 1992).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-18-14-4-2-13(3-5-14)17-9-10-6-11(15)8-12(16)7-10/h2-8,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCAOUFYSDVTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



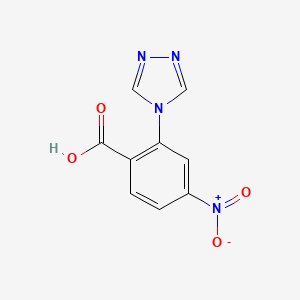

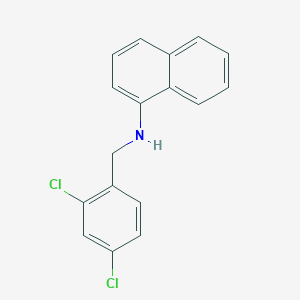
![3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385207.png)
![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide](/img/structure/B1385208.png)
![3-[(2-Methoxyethyl)amino]propanohydrazide](/img/structure/B1385209.png)
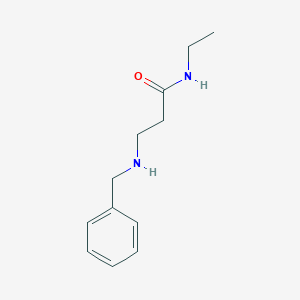
![5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1385214.png)

![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline](/img/structure/B1385218.png)
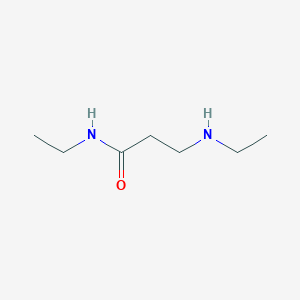

![3-[(2-Chlorobenzyl)amino]-N-ethylpropanamide](/img/structure/B1385222.png)
